molecular formula C9H7N5 B2694552 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile CAS No. 2310101-98-3

3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile

Cat. No.: B2694552
CAS No.: 2310101-98-3
M. Wt: 185.19
InChI Key: BOTFEQKDDUVFIP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile is a nitrogen-rich heterocyclic compound that serves as a valuable synthetic intermediate in pharmaceutical research and development. This compound features a pyrazine core, a privileged structure in medicinal chemistry, which is substituted with a carbonitrile group and a 1-methyl-1H-pyrazol-4-yl moiety. The carbonitrile group enhances the compound's reactivity, making it amenable to further chemical transformations, while the pyrazole ring is a common pharmacophore found in biologically active molecules . Pyrazine-based compounds have emerged as particularly important scaffolds in drug discovery, especially in the development of protein kinase inhibitors . Protein kinases are key regulators of cellular signaling pathways and represent validated therapeutic targets for various diseases, including cancers, inflammatory disorders, and autoimmune conditions . The structural motif of pyrazine rings substituted with nitrogen-containing heterocycles, such as pyrazoles, is frequently employed in the design of potent and selective kinase inhibitors . For instance, similar structural frameworks have been utilized in the development of clinical-stage inhibitors targeting kinases such as c-Met . The presence of both pyrazine and pyrazole rings in this molecule makes it a promising building block for constructing novel compounds targeting kinase-mediated pathways. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTFEQKDDUVFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a diverse array of derivatives .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
Molecular Formula : C9H7N5
Molecular Weight : 185.19 g/mol
Structural Features : The compound features both pyrazole and pyrazine rings, which contribute to its biological activity and chemical reactivity.

Synthetic Routes

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile typically involves cyclization reactions. Common methods include:

  • Cyclization of 1-methyl-1H-pyrazole-4-carbaldehyde with nitrile sources under acidic or basic conditions.
  • Use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of catalysts like palladium or copper complexes.

Medicinal Chemistry

This compound has shown potential in targeting specific cancer-related pathways:

  • FLT3-ITD Pathway : Inhibition of this pathway is crucial for treating acute myeloid leukemia (AML), where mutations lead to uncontrolled cell proliferation.
  • BCR-ABL Pathway : This pathway is significant in chronic myeloid leukemia (CML). Compounds with similar structures have demonstrated cytotoxicity against cells harboring these mutations .

Research indicates that this compound exhibits:

  • Antimicrobial Properties : Studies suggest its effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : The ability to inhibit cell growth in cancer cell lines has been documented, warranting further investigation into its therapeutic potential.

Materials Science

In addition to biological applications, this compound is being explored for:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
  • Dyes and Pigments : The compound's structural characteristics allow for the development of novel dyes with specific absorption properties.

Case Studies

StudyApplicationFindings
Anticancer Activity Study Targeting FLT3 and BCR-ABL pathwaysDemonstrated significant cytotoxic effects on AML and CML cell lines, indicating potential as a therapeutic agent.
Antimicrobial Efficacy Assessment Testing against bacterial strainsShowed effectiveness against multi-drug resistant strains, suggesting its utility in antibiotic development .
Material Development Research Organic semiconductor applicationsExhibited promising electronic properties suitable for incorporation into organic electronic devices.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies using molecular docking and simulation techniques have provided insights into its binding affinities and interaction patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 1-Methylpyrazole at position 3 Potential kinase inhibitor scaffold
3-(4-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile + quinoline-piperidine Quinoline and piperidine groups added Increased molecular complexity; likely higher log P
CCT244747 Pyrazine-2-carbonitrile Methoxy-pyridinyl and dimethylamino-propanol groups CHK1 inhibitor; anti-tumor activity
M5D (5-{(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropane-1-carbonyl]piperazin-1-yl}-3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile) Pyrazine-2-carbonitrile Piperazinyl and methylcyclopropane-carbonyl groups Enhanced solubility via piperazine moiety
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile Amino group at position 3 Hydrogen bonding capability; higher polarity

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound that combines pyrazole and pyrazine rings, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
  • Molecular Formula : C9H7N5
  • Molecular Weight : 185.19 g/mol

The biological activity of this compound is attributed to its ability to inhibit specific biochemical pathways. Compounds with similar structures have been shown to target the FLT3-ITD and BCR-ABL pathways, which are crucial in various cancers, particularly leukemia. These pathways are involved in cell proliferation and survival, making them significant targets for anticancer therapies .

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit tumor cell growth across multiple cancer types. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines with GI(50) values reaching sub-micromolar concentrations .
  • Antimicrobial Properties : Pyrazole derivatives have been investigated for their antimicrobial effects. Some studies report notable activity against bacterial and fungal strains, suggesting potential use in treating infections .

Anticancer Studies

A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of certain pyrazoles with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone . This suggests that this compound could be further explored for its potential in combination therapies.

Antimicrobial Activity

Another research focused on the synthesis of pyrazole carboxamides, revealing significant antifungal activity against several phytopathogenic fungi. The results indicated that modifications in the chemical structure could enhance antimicrobial properties, paving the way for new therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificantModerateInhibition of FLT3 and BCR-ABL pathways
3-(1H-pyrazol-4-yl)pyrazine-2-carbonitrileModerateLowSimilar pathway inhibition
5-MethylpyrazoleHighHighMultiple targets

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclocondensation or substitution reactions. For example:

  • Triazenylpyrazole precursor route : Reaction of (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by flash chromatography purification (cyclohexane/ethyl acetate gradient) yields 88% product .
  • Malononitrile-based synthesis : 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile reacts with p,p-dimethylphosphinic hydrazide to form pyrazole-carbonitrile derivatives .

Q. Key Considerations :

  • Use TLC for reaction monitoring and silica gel chromatography for purification.
  • Temperature control (0°C to 50°C) is critical to avoid side reactions .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Peaks at δ = 7.54 (s, 1H, pyrazole-H) and δ = 150.4 ppm (C=N) confirm the carbonitrile and pyrazole moieties .
  • IR Spectroscopy : Strong absorption bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N₃) validate functional groups .
  • Mass Spectrometry : HRMS-EI matches calculated molecular weights (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Q. Best Practices :

  • Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton interference.
  • Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. How to optimize the synthesis to improve yield and purity?

Methodological Answer:

  • Reagent Ratios : A 7.5:10 molar ratio of azido(trimethyl)silane to trifluoroacetic acid minimizes incomplete azide substitution .
  • Solvent Selection : Methylene chloride enhances reaction homogeneity, while ethyl acetate in chromatography improves separation .
  • Temperature Gradients : Gradual warming (0°C → 50°C) reduces decomposition; yields drop by 15% if heated abruptly .

Q. Data-Driven Optimization :

ParameterOptimal ConditionYield Impact
Silane Equiv.7.5+22%
TFA Equiv.10+18%
Chromatography25% EA gradient>95% purity

Troubleshooting : Low yields (<70%) may indicate residual moisture; use molecular sieves or anhydrous solvents .

Q. How do computational methods predict the reactivity of pyrazine-carbonitrile derivatives?

Methodological Answer:

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C≡N group in 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile shows high electrophilicity (HOMO = -6.2 eV) .
  • Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ polarity) on reaction pathways .

Case Study :
DFT analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge delocalization, explaining its stability in basic hydrolysis .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • NMR Discrepancies : If unexpected peaks appear (e.g., δ = 5.16 ppm for CH₂ in ), compare with calculated chemical shifts using software like ACD/Labs or MestReNova.
  • IR Ambiguities : Overlapping bands (e.g., 2099 cm⁻¹ for N₃ vs. 2139 cm⁻¹ for C≡N) can be resolved via isotopic labeling or 2D-IR .

Example : In , conflicting NMR signals for methyl groups were resolved via DEPT-135, confirming branching.

Q. What are the key factors in designing hybrid heterocycles using this compound?

Methodological Answer:

  • Click Chemistry : Azide-alkyne cycloaddition (e.g., with 1,3-dipolarophiles) forms triazole-pyrazole hybrids .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable aryl substitutions .

Q. Experimental Design :

  • Use Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base in THF/H₂O (3:1) at 80°C for 24 hours .

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